[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone
Description
Properties
IUPAC Name |
4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(2,11)9-7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHKRALTGNTRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-hydroxyaniline with dimethyl sulfoxide (DMSO) under specific conditions . The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino and sulfanone groups. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone exhibit promising pharmacological properties. These compounds have been studied for their potential as:
- Antimicrobial agents : The sulfanone structure is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Anticancer agents : Preliminary studies suggest that derivatives of this compound may possess antitumor activity, warranting further investigation into their mechanisms of action and efficacy against various cancer cell lines .
Organic Synthesis
The versatility of this compound in synthetic organic chemistry has been documented:
- Reactivity : The imino linkage allows for nucleophilic attack, facilitating the formation of various derivatives through functionalization reactions.
- Synthesis of analogs : Researchers have successfully synthesized several analogs to explore structure-activity relationships, enhancing the understanding of how modifications affect biological activity.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against a range of bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Case Study 2: Anticancer Properties
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
Mechanism of Action
The mechanism of action of [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Substituent Effects on Properties:
- Electron-Donating Groups (e.g., -OH, -OCH₃) : Enhance solubility in polar solvents and stabilize charge distribution in the sulfoximine core. Methoxy derivatives (e.g., ) exhibit higher thermal stability compared to hydroxyl analogs .
- Electron-Withdrawing Groups (e.g., -Br) : Increase reactivity in electrophilic substitution or cross-coupling reactions. The bromo derivative () may serve as a precursor in Suzuki-Miyaura coupling .
- Positional Isomerism : Para-hydroxyl derivatives (target compound) likely exhibit stronger intermolecular hydrogen bonding than ortho-substituted analogs (), impacting crystallinity and melting points.
Biological Activity
[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone, with the CAS number 1936045-51-0, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a hydroxyphenyl group with a sulfanone moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H11NO2S
- Molecular Weight : 185.24 g/mol
- Predicted Melting Point : 348.4 ± 44.0 °C
- Density : 1.18 ± 0.1 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways:
- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes that play crucial roles in metabolic processes. For instance, sulfonamides are known to inhibit carbonic anhydrases, which are involved in pH regulation and ion transport in cells .
- Antioxidant Activity : The presence of the hydroxyphenyl group may enhance antioxidant properties, potentially providing protective effects against oxidative stress-related damage .
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrases | |
| Antioxidant | Reduces oxidative stress markers | |
| Anti-inflammatory | Decreases cytokine levels in vitro |
Case Study: Antioxidant Properties
A study conducted by Mäder and Kattner (2020) investigated various sulfonamide derivatives for their antioxidant capabilities. The results indicated that this compound effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential use as an antioxidant agent in therapeutic applications .
Case Study: Enzyme Interaction
Research published in Bioorganic & Medicinal Chemistry Letters evaluated the inhibitory effects of several sulfonamide compounds on carbonic anhydrase isozymes. The findings showed that this compound exhibited significant inhibition of these enzymes, which are implicated in various physiological and pathological processes .
Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Cancer Treatment : Due to its enzyme inhibition properties, there is potential for this compound to be developed as an adjunct therapy in cancer treatment by targeting metabolic pathways essential for tumor growth.
- Cardiovascular Health : The antioxidant effects may offer protective benefits against cardiovascular diseases by reducing oxidative damage to vascular tissues .
- Anti-inflammatory Therapies : Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
Q & A
Q. What are the ethical and methodological challenges in designing in vivo studies for this compound?
- Methodological Answer : Prioritize acute toxicity testing (OECD 423) in rodents before chronic exposure studies. Use LC-MS/MS to quantify metabolite accumulation in tissues. Address ethical concerns via 3R principles (Replacement, Reduction, Refinement) and obtain approval from institutional animal care committees. Include positive controls (e.g., cisplatin for toxicity benchmarks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
